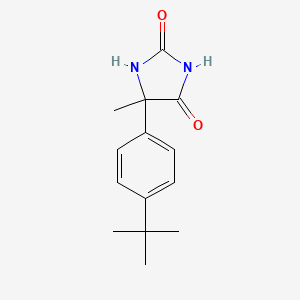

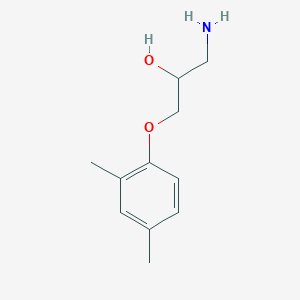

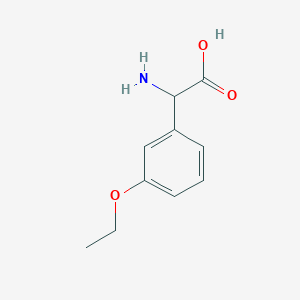

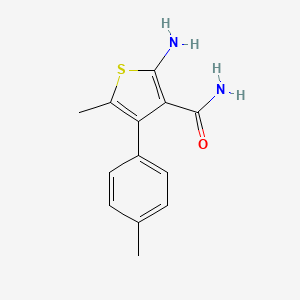

3-(4-Ethylphenyl)-1,2-oxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-Ethylphenyl)-1,2-oxazol-5-amine is a derivative of oxazolone, which is a class of heterocyclic organic compounds containing an oxazole ring fused with a ketone. The specific structure of this compound suggests it may have interesting chemical and biological properties, potentially useful in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of oxazolone derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide is an efficient method that avoids the use of toxic chemicals and catalysts, providing good to excellent yields under mild conditions . Similarly, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate through a one-pot process involving formimidamide formation followed by thermal monocyclic rearrangement also yields good to excellent results . These methods could potentially be adapted for the synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine.

Molecular Structure Analysis

The molecular structure of oxazolone derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The electronic and steric effects of substituents on the ring can significantly influence the chemical behavior of these compounds. For example, the synthesis and characterization of 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives involve identifying the spectral properties of two chromophores, which are influenced by the molecular structure .

Chemical Reactions Analysis

Oxazolone derivatives can undergo various chemical reactions, including nucleophilic addition, as seen in the reaction of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with heterocyclic amines . The use of a sealed vessel reactor in these reactions can increase the selectivity and yield of the target products. The reactivity of the oxazolone ring is preserved under these conditions, which is crucial for maintaining the desired molecular framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolone derivatives are influenced by their molecular structure. For instance, the synthesis, experimental, and theoretical characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione reveal that the compound's geometry, vibrational frequencies, and NMR chemical shift values can be well-reproduced by density functional theory calculations . The molecular energy profile and solvent media behavior are also important factors that determine the compound's properties . These analyses are essential for understanding the behavior of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine in various environments and its potential applications.

科学的研究の応用

Synthesis and Antimicrobial Activities

- Antimicrobial Activities : Derivatives of oxazoles, such as 3-(4-ethylphenyl)-1,2-oxazol-5-amine, have been studied for their antimicrobial properties. For instance, some novel 1,2,4-triazole derivatives, including oxazole compounds, were synthesized and found to possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Novel Heterocyclic Compounds

- Synthesis and Antibacterial Study : Research has been conducted on the synthesis and antibacterial activity of novel heterocyclic compounds containing the oxazol-3-yl fragment. These compounds demonstrated good antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

Biological Activity in Pharmaceutical Applications

- Microwave-Assisted Synthesis and Biological Activities : Another study involved the microwave-assisted synthesis of hybrid molecules containing oxazole nuclei, exhibiting antimicrobial, antilipase, and antiurease activities. This research highlights the potential of oxazole derivatives in pharmaceutical applications (Başoğlu et al., 2013).

Structural Analysis and Design

- X-ray Structure Investigation : X-ray diffraction studies of compounds containing the oxazole fragment, such as 3-(4-ethylphenyl)-1,2-oxazol-5-amine, provide insights into their crystallographic structures, aiding in the design of structurally unique compounds (Rybakov et al., 2002).

Functional Modification in Polymer Science

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including oxazole derivatives, reveals potential applications in medical fields due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-ethylphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBGIZPUUZIMTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395666 |

Source

|

| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |

CAS RN |

1020955-20-7 |

Source

|

| Record name | 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)